molecular formula C24H25FN2O5S B2797123 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide CAS No. 451477-13-7

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

Cat. No. B2797123
CAS RN: 451477-13-7
M. Wt: 472.53
InChI Key: RLAIBIKVLNWRLO-UHFFFAOYSA-N
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Description

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide, also known as DMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTF belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

  • Radioligand Synthesis for Neurological Research : A study by Tian et al. (2006) involved the synthesis of a novel analog of a similar benzamide derivative for use as a PET radioligand. This compound was designed to assess the GlyT-2 transporter in the brain, contributing to our understanding of neurological functions and disorders (Tian et al., 2006).

  • Development of Heat-Resistant Aromatic Polyamides : Research by Ghodke et al. (2021) focused on synthesizing soluble and heat-resistant aromatic polyamides derived from a diamine that includes a structure similar to the compound . These polyamides are significant in material science for their thermal stability and potential applications in various industries (Ghodke et al., 2021).

  • Molecular Structure and Acidity Studies in Sulfonamides : A theoretical study by Remko (2003) examined the molecular structure and gas-phase acidity of various substituted sulfonamides, including compounds structurally related to 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide. Such studies are fundamental in understanding the chemical properties and potential applications of these compounds (Remko, 2003).

  • Carbonic Anhydrase Inhibitors for Therapeutic Use : Supuran et al. (2013) reported on the synthesis and evaluation of aromatic sulfonamide inhibitors of carbonic anhydrases. These compounds, related in structure to the compound , have potential therapeutic applications, particularly in the treatment of glaucoma and other disorders (Supuran et al., 2013).

  • Synthesis for Potential Glaucoma Treatment : A study by Tuğrak et al. (2020) involved the synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides. These compounds showed promise as inhibitors of human carbonic anhydrase, a target protein in glaucoma, indicating potential for developing new treatments for this condition (Tuğrak et al., 2020).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-fluoro-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-16-5-4-6-19(13-16)27-24(28)18-8-9-20(25)23(15-18)33(29,30)26-12-11-17-7-10-21(31-2)22(14-17)32-3/h4-10,13-15,26H,11-12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIBIKVLNWRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

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